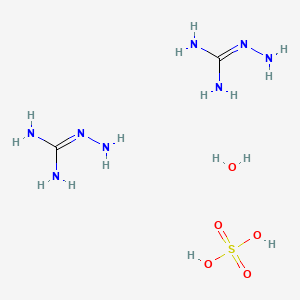
2-(4-Hydroxyphenyl)-5-methylbenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxyphenyl)-5-methylbenzoic acid, commonly known as 4-MBA, is a phenolic compound with a variety of applications in the fields of science, technology, and medicine. It is a white, crystalline solid with a molecular weight of 198.19 g/mol and a melting point of 216-218 °C. It is a versatile compound that can be used in a variety of applications, from biochemical research to drug development.
Scientific Research Applications
4-MBA has a wide range of applications in the field of scientific research. It is often used as a reagent in organic synthesis, as a building block for the synthesis of more complex molecules, and as an analytical tool for the detection of certain compounds. In addition, it is used in the study of the structure and reactivity of organic molecules, as well as in the study of the mechanisms of chemical reactions. It is also used in the development of new drugs, and in the synthesis of polymers materials.
Mechanism of Action
4-MBA acts as an inhibitor of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are hormones that play an important role in inflammation and pain. By inhibiting the COX enzyme, 4-MBA reduces the production of prostaglandins, resulting in a decrease in inflammation and pain.
Biochemical and Physiological Effects
4-MBA has a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, and to inhibit the growth of certain types of cancer cells. It has also been shown to reduce the production of certain hormones, such as cortisol, and to increase the production of other hormones, such as testosterone. In addition, it has been shown to reduce the activity of certain enzymes, such as the enzyme cyclooxygenase, and to reduce the levels of certain neurotransmitters, such as serotonin.
Advantages and Limitations for Lab Experiments
4-MBA has a number of advantages for lab experiments. It is a relatively inexpensive reagent, and it is easy to synthesize. In addition, it is a versatile compound that can be used in a variety of applications. However, there are some limitations to its use in lab experiments. For example, it is not suitable for use in the synthesis of highly complex molecules, and it is not stable in the presence of strong acids or bases.
Future Directions
The potential applications of 4-MBA are numerous, and there is still much to be discovered about this compound. Some of the future directions of research include the development of new synthesis methods for 4-MBA, the investigation of its effects on different types of cancer cells, and the exploration of its potential applications in drug development. In addition, research into the biochemical and physiological effects of 4-MBA, as well as its mechanism of action, could lead to the development of new and improved drugs.
Synthesis Methods
4-MBA can be synthesized through a number of different methods. One of the most commonly used methods is the Friedel-Crafts alkylation of 4-hydroxybenzaldehyde with methyl iodide. This reaction is carried out in the presence of anhydrous aluminum chloride as a catalyst and yields 4-MBA in a high yield. Other methods of synthesis include the use of a palladium-catalyzed reaction of 4-hydroxybenzaldehyde and methylmagnesium bromide, as well as the use of a palladium-catalyzed reaction of 4-hydroxybenzaldehyde and methylmagnesium chloride.
properties
IUPAC Name |
2-(4-hydroxyphenyl)-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9-2-7-12(13(8-9)14(16)17)10-3-5-11(15)6-4-10/h2-8,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBUMXLNRDMRJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653504 |
Source


|
| Record name | 4'-Hydroxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxyphenyl)-5-methylbenzoic acid | |
CAS RN |
1181639-44-0 |
Source


|
| Record name | 4'-Hydroxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














